molecular formula C15H20N2O3S B510901 methyl 2-[(1-pyrrolidinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 891397-26-5

methyl 2-[(1-pyrrolidinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B510901
CAS No.: 891397-26-5
M. Wt: 308.4g/mol
InChI Key: HVMQGRMSKNICIV-UHFFFAOYSA-N
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Description

Methyl 2-[2-(pyrrolidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a unique structure combining a pyrrolidine ring, an acetamido group, and a cyclopenta[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(1-pyrrolidinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions One common approach is to start with the cyclopenta[b]thiophene core, which can be functionalized through various substitution reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(pyrrolidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could introduce an alkyl or aryl group.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have bioactive properties, making it a candidate for drug development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 2-[(1-pyrrolidinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[2-(pyrrolidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate: shares similarities with other compounds that have a cyclopenta[b]thiophene core or a pyrrolidine ring.

    Cyclopenta[b]thiophene derivatives: These compounds often exhibit interesting electronic properties and can be used in materials science.

    Pyrrolidine derivatives: These are commonly found in pharmaceuticals due to their bioactive properties.

Uniqueness

What sets methyl 2-[(1-pyrrolidinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate apart is the combination of these two moieties, which could confer unique properties such as enhanced stability, specific biological activity, or novel electronic characteristics.

Properties

CAS No.

891397-26-5

Molecular Formula

C15H20N2O3S

Molecular Weight

308.4g/mol

IUPAC Name

methyl 2-[(2-pyrrolidin-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C15H20N2O3S/c1-20-15(19)13-10-5-4-6-11(10)21-14(13)16-12(18)9-17-7-2-3-8-17/h2-9H2,1H3,(H,16,18)

InChI Key

HVMQGRMSKNICIV-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3CCCC3

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)CN3CCCC3

Origin of Product

United States

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